Trifloxysulfuron-sodium

Vue d'ensemble

Description

Trifloxysulfuron-sodium is a sulfonylurea herbicide known for its post-emergence activity. It is primarily used to control broadleaf weeds and nutsedges in crops such as cotton and sugarcane. The compound works by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants .

Méthodes De Préparation

The synthesis of trifloxysulfuron-sodium involves several steps:

Formation of Sulfonylurea Intermediate: The process begins with the reaction of trifluoroethoxy pyridine with sulfonyl chloride to form a sulfonyl intermediate.

Coupling Reaction: This intermediate is then coupled with a pyrimidine derivative under controlled conditions to form the sulfonylurea structure.

Neutralization: The final step involves neutralizing the sulfonylurea with sodium hydroxide to obtain this compound.

Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for yield and purity.

Analyse Des Réactions Chimiques

Trifloxysulfuron-sodium undergoes various chemical reactions:

Oxidation: It can participate in oxidation reactions, such as caffeine 8-oxidation and omeprazole sulphoxidation.

Hydroxylation: The compound can also undergo hydroxylation reactions, including midazolam 1’-hydroxylation and midazolam 4-hydroxylation.

Common reagents used in these reactions include oxidizing agents and hydroxylating enzymes. The major products formed are typically hydroxylated or oxidized derivatives of the original compound.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Trifloxysulfuron-sodium belongs to the sulfonylurea class of herbicides, functioning by inhibiting acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. This inhibition disrupts protein synthesis, leading to plant death. The compound is characterized by its high aqueous solubility and moderate persistence in soil, which allows for effective weed control while posing limited risks to non-target species under proper application conditions .

Agricultural Applications

1. Cotton Cultivation

this compound is widely used in cotton (Gossypium hirsutum L.) to manage various broadleaf weeds such as common cocklebur and palmer amaranth. Research indicates that it can provide over 70% control of these weeds when applied post-emergence. Studies have shown that while this compound can lead to some stunting of cotton plants, it does not significantly affect plant height or maturity when applied at appropriate rates .

2. Sugarcane Production

In sugarcane (Saccharum spp.), this compound is utilized for its effectiveness against nutgrass and other broadleaf weeds. It allows for 'over-the-top' applications, which is advantageous for growers seeking flexibility in weed management strategies .

Efficacy Studies

A comprehensive study conducted in Virginia and North Carolina evaluated the effects of this compound on cotton growth characteristics. The study found no significant differences in plant height or maturity compared to untreated controls when applied at various growth stages. However, it did confirm that the herbicide effectively reduced the incidence of competitive weeds .

| Study Location | Weed Control Efficacy | Impact on Cotton Growth |

|---|---|---|

| Virginia | >70% control of broadleaf weeds | No significant impact on height or maturity |

| North Carolina | >70% control of broadleaf weeds | No significant impact on height or maturity |

Environmental Impact

This compound has been assessed for its environmental fate and toxicity. It exhibits moderate toxicity to birds and honeybees but is less toxic to aquatic organisms like fish and daphnia. However, it poses a significant risk to aquatic plants and algae due to its high potential for bioaccumulation . The compound's mobility may lead to groundwater contamination if not managed properly.

Safety Assessments

The Environmental Protection Agency (EPA) has conducted extensive risk assessments regarding this compound. These assessments indicate that human health risks associated with its use are minimal when applied according to label instructions. Occupational exposure estimates are below levels of concern, and dietary risk assessments show negligible risk from residues in food and water sources .

Case Studies

Case Study 1: Cotton Response to this compound

In a multi-year trial across different environments, researchers evaluated the response of cotton to this compound application with varying rates and timings. The study concluded that while this compound did not significantly affect cotton height or maturity, it effectively controlled weed populations, thus enhancing overall crop yield potential .

Case Study 2: Sugarcane Weed Management

A field trial demonstrated the effectiveness of this compound in managing nutgrass in sugarcane fields. The herbicide allowed for timely applications without harming the sugarcane crop, showcasing its utility as a critical tool in integrated weed management strategies .

Mécanisme D'action

Trifloxysulfuron-sodium exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as leucine, isoleucine, and valine. By inhibiting ALS, the compound disrupts protein synthesis and cell division, leading to the death of susceptible plants . The selectivity of this compound is based on enhanced metabolism and reduced translocation in tolerant crops compared to sensitive weeds .

Comparaison Avec Des Composés Similaires

Trifloxysulfuron-sodium belongs to the sulfonylurea class of herbicides, which includes other compounds such as:

Sulfentrazone: Another herbicide used for weed control in various crops.

Tebuthiuron: Known for its use in non-crop areas for controlling woody plants and perennial weeds.

Compared to these compounds, this compound is unique due to its high aqueous solubility, moderate persistence in soil, and specific inhibition of the ALS enzyme .

Activité Biologique

Trifloxysulfuron-sodium is a novel sulfonylurea herbicide primarily used for controlling broadleaf weeds in various crops, including cotton. It operates by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids such as valine and isoleucine. This article provides an overview of its biological activity, including toxicological effects, environmental impact, and case studies related to its application.

This compound inhibits ALS, leading to the disruption of amino acid synthesis. This mechanism is characteristic of many sulfonylurea herbicides, which target the same metabolic pathway in plants. The inhibition results in stunted growth and eventual plant death if exposure levels are sufficiently high.

Acute and Chronic Toxicity

Research indicates that this compound exhibits low acute toxicity in mammals. In various studies involving rats and dogs, no significant adverse effects were observed at lower doses. However, at higher concentrations (≥4000 ppm), there were notable changes in body weight, organ weights, and histopathological findings:

- Rats : At doses of 1000 to 20,000 ppm over 28 days, effects included decreased body weight gain, changes in blood parameters (lower hemoglobin and elevated cholesterol), and liver hypertrophy at higher doses .

- Dogs : Doses of 50 to 500 mg/kg/day for 28 days showed no mortalities but indicated some histopathological changes in the spleen and thyroid at higher doses .

Carcinogenicity and Mutagenicity

In long-term studies, this compound did not demonstrate significant carcinogenic potential in either rats or mice. It was classified as "not likely to be carcinogenic to humans" based on comprehensive toxicological assessments . Furthermore, mutagenicity tests returned negative results across various assays, indicating no significant genetic risk associated with this compound .

Environmental Impact

This compound's application has been studied extensively in agricultural settings. Its impact on non-target species and soil health is critical for assessing overall environmental safety.

Case Studies

- Cotton Growth Studies : A study evaluated the effects of this compound on cotton plants. While initial growth stages showed negative impacts such as stunting (7-20% reduction in height), overall productivity remained unaffected . The herbicide did not influence maturity or height-to-node ratios significantly when applied at different timings and rates .

- Soil Contamination Studies : Research involving bean plants grown in soil contaminated with this compound indicated that certain plant species could remediate contaminated soils effectively. The study highlighted the potential for using specific plants to mitigate herbicide residues in agricultural soils .

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Type | Organism/Subject | Dose Range | Key Findings |

|---|---|---|---|

| Acute Toxicity Study | Rats | 1000 - 20000 ppm | Decreased body weight, liver hypertrophy |

| Chronic Toxicity Study | Dogs | 50 - 500 mg/kg/day | No mortalities; histopathological changes noted |

| Growth Impact Study | Cotton | Various rates | Initial stunting observed; no long-term productivity loss |

| Soil Remediation Study | Bean Plants | Contaminated Soil | Effective remediation by specific plant species |

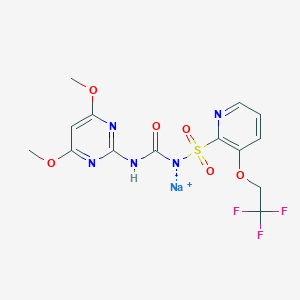

Propriétés

Numéro CAS |

199119-58-9 |

|---|---|

Formule moléculaire |

C14H14F3N5NaO6S |

Poids moléculaire |

460.34 g/mol |

Nom IUPAC |

sodium;(4,6-dimethoxypyrimidin-2-yl)carbamoyl-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]sulfonylazanide |

InChI |

InChI=1S/C14H14F3N5O6S.Na/c1-26-9-6-10(27-2)20-12(19-9)21-13(23)22-29(24,25)11-8(4-3-5-18-11)28-7-14(15,16)17;/h3-6H,7H2,1-2H3,(H2,19,20,21,22,23); |

Clé InChI |

WUIQUAIOZQKMOU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=NC(=N1)NC(=O)[N-]S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.[Na+] |

SMILES isomérique |

COC1=CC(=NC(=N1)N/C(=N/S(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)/[O-])OC.[Na+] |

SMILES canonique |

COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC=N2)OCC(F)(F)F)OC.[Na] |

Key on ui other cas no. |

199119-58-9 |

Pictogrammes |

Environmental Hazard |

Synonymes |

N-[[(4,6-Dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide Sodium Salt; CGA 362622; Envoke; Monument; NOJ 120; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of trifloxysulfuron-sodium?

A1: this compound is a sulfonylurea herbicide that acts by inhibiting the acetolactate synthase (ALS) enzyme. [, , ] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. [, ]

Q2: What are the downstream effects of ALS inhibition by this compound?

A2: Inhibition of ALS leads to a shortage of branched-chain amino acids, which are crucial for protein synthesis and cell growth. [, ] This ultimately results in the cessation of growth and death of susceptible plants. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has a molecular formula of C16H13F3N4O6S·Na and a molecular weight of 454.36 g/mol. []

Q4: Does the addition of adjuvants influence the efficacy of this compound?

A4: Yes, studies indicate that the efficacy of this compound is significantly enhanced by the addition of adjuvants like nonionic surfactants (NIS), organosilicones, or oil-based adjuvants. [, ]

Q5: How does rainfall affect the performance of this compound?

A5: Excessive rainfall can negatively impact the efficacy of this compound, potentially by leaching the herbicide below the root zone of target weeds. []

Q6: Is there evidence suggesting that this compound might be detrimental to beneficial soil microorganisms?

A6: Research indicates that this compound can impact soil microbial activity. For instance, a study observed a reduction in soil microbial biomass and an increase in the metabolic quotient in soils treated with this compound. []

Q7: Which weed species are effectively controlled by this compound?

A7: this compound effectively controls various weed species, including Florida beggarweed (Desmodium tortuosum), pitted morningglory (Ipomoea lacunosa), redweed (Melochia corchorifolia), and sicklepod (Senna obtusifolia). [] It also demonstrates good control of torpedograss (Panicum repens) under suitable rainfall conditions. []

Q8: Are there weed species that exhibit resistance to this compound?

A8: While this compound provides excellent control of many weed species, it has shown poor control of smallflower morningglory (Jacquemontia tamnifolia) in cotton. []

Q9: In which crops is this compound registered for use?

A9: this compound is registered for use in various crops, including cotton, sugarcane, and bermudagrass turf. [, , ]

Q10: What are the potential benefits of using this compound in combination with other herbicides?

A10: Combining this compound with other herbicides, such as fluometuron, can provide better control of certain weed species like smallflower morningglory compared to using this compound alone. [] This strategy can also help to prevent the development of herbicide resistance in weed populations.

Q11: Can this compound be used as part of an integrated weed management strategy?

A11: Yes, research suggests that integrating mechanical weed control methods, such as plowing and disking, with applications of this compound can effectively manage weeds like Cyperus rotundus in sugarcane fields. [] This approach combines the benefits of both methods for a more robust and sustainable weed management program.

Q12: Are there concerns about the leaching potential of this compound and its impact on groundwater?

A13: Research indicates that this compound can leach through the soil profile, especially in acidic soils and under heavy rainfall conditions. [, , ] This leaching potential raises concerns about the contamination of groundwater resources, highlighting the need for careful management practices when using this herbicide.

Q13: What is being done to assess and mitigate the environmental risks associated with this compound?

A14: Studies have investigated the adsorption and desorption characteristics of this compound in various soil types. [] Understanding these properties is crucial in predicting the herbicide's behavior and potential for movement in the environment. This knowledge can then be used to develop effective strategies for minimizing off-target movement and environmental contamination.

Q14: Can phytoremediation be employed to remediate soil contaminated with this compound?

A15: Yes, research suggests that certain plant species, such as Stizolobium aterrimum (black velvet bean) and Canavalia ensiformis (jack bean), can be used for phytoremediation of this compound contaminated soils. [, , , , ] These plants demonstrate an ability to reduce the levels of this compound in the soil, potentially mitigating its negative environmental impact.

Q15: What factors influence the effectiveness of phytoremediation using S. aterrimum and C. ensiformis?

A16: The effectiveness of phytoremediation using these species can be influenced by various factors, including the level of soil contamination, plant population density, and soil moisture content. [, , , ] Understanding these factors is crucial for optimizing phytoremediation strategies and achieving efficient removal of this compound from contaminated soils.

Q16: What are some potential areas for future research on this compound?

A17: Future research on this compound could focus on:* Developing formulations or application methods that minimize its leaching potential and environmental impact.* Investigating the long-term effects of this compound on soil microbial communities and soil health.* Identifying and characterizing the mechanisms of resistance to this compound in weed species.* Exploring the use of biosurfactants as safer alternatives to synthetic adjuvants for enhancing herbicide efficacy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.